molecular formula C16H32O6SSi2 B1283674 2,5-Bis(triethoxysilyl)thiophene CAS No. 40190-22-5

2,5-Bis(triethoxysilyl)thiophene

Cat. No.: B1283674
CAS No.: 40190-22-5
M. Wt: 408.7 g/mol
InChI Key: AWBGMFANSAVZPM-UHFFFAOYSA-N
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Description

2,5-Bis(triethoxysilyl)thiophene is a chemical compound with the molecular formula C16H32O6SSi2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(triethoxysilyl)thiophene can be synthesized through the reaction of 2,5-dibromothiophene with tetraethyl orthosilicate in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(triethoxysilyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis(triethoxysilyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of triethoxysilyl groups, which enhance its reactivity and ability to form strong bonds with various substrates. This makes it particularly useful in the synthesis of advanced materials and in applications requiring strong adhesion properties .

Properties

IUPAC Name

triethoxy-(5-triethoxysilylthiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBGMFANSAVZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573025
Record name (Thiene-2,5-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40190-22-5
Record name (Thiene-2,5-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(triethoxysilyl)thiophene
Reactant of Route 2
2,5-Bis(triethoxysilyl)thiophene
Reactant of Route 3
2,5-Bis(triethoxysilyl)thiophene
Customer
Q & A

Q1: What is 2,5-Bis(triethoxysilyl)thiophene and how is it used in materials science?

A1: this compound (BTET) is an organosilica precursor used to create highly ordered mesoporous materials. These materials have uniform pores with diameters ranging from 2 to 10 nanometers and exhibit high surface areas. [, , ] BTET achieves this by acting as a building block within the silica framework. During synthesis, BTET undergoes hydrolysis and condensation reactions, forming Si-O-Si bonds with other silica precursors and incorporating the thiophene ring into the pore walls. []

Q2: What are the advantages of incorporating thiophene into mesoporous silica frameworks using BTET?

A2: The inclusion of thiophene rings within the silica framework offers several advantages. First, it can enhance the material's adsorption properties, potentially enabling selective uptake of specific molecules. [] Additionally, the presence of sulfur in thiophene introduces unique electronic properties, which could prove beneficial in catalytic applications. []

Q3: What challenges are associated with synthesizing ordered mesoporous materials using BTET?

A3: One major challenge is ensuring the structural integrity of the Si-C bond in the thiophene ring during synthesis. Acidic conditions, often employed in these processes, can lead to the decomposition of Si-C bonds, compromising the desired properties. Research has shown that using milder acid catalysts like boric acid can help retain a higher percentage of Si-C bonds during synthesis. []

Q4: How does the choice of synthesis conditions affect the properties of the resulting mesoporous materials?

A4: The choice of acid catalyst, catalyst concentration, stirring time, and even the type of template used can significantly influence the final material's properties. For example, using aluminum chloride instead of hydrochloric acid as a catalyst, combined with controlled stirring times, has been shown to produce highly ordered mesostructures in both benzene-silica and thiophene-silica materials. [] Furthermore, varying the ratio of BTET to other organosilica precursors allows for control over the material's pore size, surface area, and functionality. [, ]

Q5: What analytical techniques are used to characterize mesoporous materials synthesized with BTET?

A5: Researchers utilize a variety of techniques to characterize these materials, including:

  • Nitrogen adsorption: Provides information about surface area, pore volume, and pore size distribution. [, ]
  • Small-angle X-ray scattering (SAXS): Confirms the mesostructure and ordering of the pores. [, ]
  • Transmission electron microscopy (TEM): Visualizes the material's morphology and pore structure. []
  • Solid-state ¹³C and ²⁹Si MAS NMR: Confirms the incorporation of the thiophene ring into the silica framework and provides insights into the chemical environment surrounding silicon and carbon atoms. [, ]

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